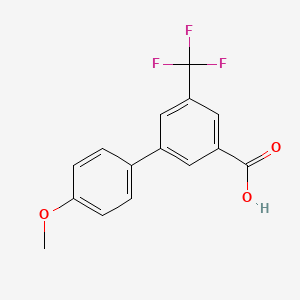

3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-13-4-2-9(3-5-13)10-6-11(14(19)20)8-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIXZYYEHIKXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689184 | |

| Record name | 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-93-5 | |

| Record name | 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis and characterization of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid. This document is tailored for researchers, scientists, and professionals in the field of drug development. It outlines a robust synthetic methodology, detailed experimental procedures, and thorough analytical characterization of the target compound. The rationale behind key experimental choices is elucidated to ensure scientific integrity and reproducibility. All technical claims are substantiated with citations to authoritative sources.

Introduction: Significance and Applications

3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid is a key building block in medicinal chemistry and materials science.[1] The trifluoromethyl group is a well-known bioisostere that can enhance the metabolic stability and binding affinity of drug candidates.[2] The methoxyphenyl moiety influences the compound's electronic properties and solubility, while the carboxylic acid functional group provides a versatile handle for further chemical modifications, such as amide bond formation. This makes it a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications.[1][3] The unique substitution pattern of this bi-aryl carboxylic acid makes it an interesting candidate for structure-activity relationship (SAR) studies in various drug discovery programs.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

A highly efficient and reliable method for the synthesis of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups and its typically high yields.[4][6] The strategy involves the coupling of 3-bromo-5-(trifluoromethyl)benzoic acid with (4-methoxyphenyl)boronic acid.

Rationale for this approach:

-

Convergent Synthesis: This method is a convergent synthesis, which often leads to higher overall yields compared to linear approaches.

-

Commercially Available Starting Materials: Both 3-bromo-5-(trifluoromethyl)benzoic acid and (4-methoxyphenyl)boronic acid are readily available from commercial suppliers, simplifying the overall synthetic process.

-

Robust and Well-Established: The Suzuki-Miyaura coupling is a well-documented and robust reaction, ensuring high reproducibility.[5][6]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-(trifluoromethyl)benzoic acid to form a Pd(II) species.

-

Transmetalation: In the presence of a base, the organoboron reagent, (4-methoxyphenyl)boronic acid, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final bi-aryl product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed experimental procedure for the synthesis of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid.

Materials and Reagents:

-

3-Bromo-5-(trifluoromethyl)benzoic acid

-

(4-Methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

NMR Spectrometer (e.g., 400 MHz)

-

FT-IR Spectrometer

-

Mass Spectrometer (e.g., LC-MS)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (around 90-100 °C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify with 1 M HCl and extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: A streamlined workflow for the synthesis of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid.

Characterization of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Observed Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethyl acetate, and DMSO |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should display distinct signals corresponding to the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | Ar-H |

| ~8.1 | s | 1H | Ar-H |

| ~7.9 | s | 1H | Ar-H |

| ~7.6 | d | 2H | Ar-H |

| ~7.0 | d | 2H | Ar-H |

| ~3.8 | s | 3H | -OCH₃ |

| ~13.0 | br s | 1H | -COOH |

Note: Predicted values, actual shifts may vary depending on the solvent and instrument.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single peak in the ¹⁹F NMR spectrum will confirm the presence of the trifluoromethyl group.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present.[7][8]

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1610, 1500 | C=C stretch (aromatic) |

| ~1320, 1170, 1130 | C-F stretch (trifluoromethyl) |

| ~1250 | C-O stretch (ether) |

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₁F₃O₃, MW: 312.24 g/mol ).[9][10]

Trustworthiness and Self-Validating Systems

The integrity of this protocol is maintained through:

-

Orthogonal Analytical Techniques: The use of multiple, independent analytical methods (NMR, IR, MS) provides a high degree of confidence in the structural assignment and purity assessment of the final product.

-

Reaction Monitoring: TLC is a crucial tool for monitoring the progress of the reaction, ensuring it proceeds to completion and helping to identify any potential side products.

-

Purification to Homogeneity: The final purification step is critical for obtaining a high-purity compound, free from starting materials, byproducts, and residual catalyst.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid using a Suzuki-Miyaura cross-coupling reaction. The comprehensive characterization data provides a benchmark for researchers to verify the identity and purity of their synthesized material. The information presented herein is intended to be a valuable resource for scientists engaged in drug discovery and development.

References

- Hansa, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.

- Zhu, Z., et al. (2017). Oligothiophene compounds inhibit the membrane fusion between H5N1 avian influenza virus and the endosome of host cell. European Journal of Medicinal Chemistry, 130, 185–194.

- Pinard, E., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603–4614.

- Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trifluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.

-

NIST WebBook. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from [Link]

- Pattanayak, P., et al. (2026). Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole 14 from vanillin in four steps.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methoxy-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. Retrieved from [Link]

- Google Patents. (n.d.). US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

MassBank. (2009). Benzoic acids and derivatives. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. 3-(2,4-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid | 1261948-83-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 3-(Trifluoromethyl)benzoic acid(454-92-2) IR2 spectrum [chemicalbook.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 10. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Synthesis and Potential of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide, therefore, deviates from a standard data sheet format. Instead, it serves as a comprehensive technical manual outlining a plausible and robust synthetic route to 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid. We will delve into the chemical properties of the necessary starting materials, provide a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, and explore the potential applications of the target molecule based on the well-documented roles of its constituent functional groups in drug design.

Part 1: Characterization of Key Synthetic Intermediates

The proposed synthesis of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between two key building blocks: 3-bromo-5-trifluoromethylbenzoic acid and 4-methoxyphenylboronic acid. A thorough understanding of these precursors is essential for a successful synthesis.

3-Bromo-5-trifluoromethylbenzoic Acid: The Electrophilic Partner

This compound serves as the aryl halide component in the Suzuki coupling. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the C-Br bond.

| Chemical Identifier | Value | Source(s) |

| CAS Number | 328-67-6 | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₂ | [2] |

| Molecular Weight | 269.02 g/mol | [2] |

| IUPAC Name | 3-Bromo-5-(trifluoromethyl)benzoic acid | [1] |

| Synonyms | 3-Bromo-5-carboxybenzotrifluoride, 5-Bromo-alpha,alpha,alpha-trifluoro-m-toluic acid | [1] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 132.3-132.8 °C | [1][2] |

| Boiling Point | 331.9 °C at 760 mmHg | [1] |

| InChI Key | AMZBKZQMAZWIJM-UHFFFAOYSA-N | [2] |

4-Methoxyphenylboronic Acid: The Nucleophilic Partner

This organoboron compound provides the 4-methoxyphenyl moiety. Boronic acids are widely used in Suzuki couplings due to their stability and reactivity.[3]

| Chemical Identifier | Value | Source(s) |

| CAS Number | 5720-07-0 | [3][4][5] |

| Molecular Formula | C₇H₉BO₃ | [3][4] |

| Molecular Weight | 151.96 g/mol | [4][5] |

| IUPAC Name | (4-Methoxyphenyl)boronic acid | [6] |

| Synonyms | 4-Methoxybenzeneboronic acid, p-Anisylboronic acid | [4][7] |

| Appearance | White to off-white crystalline powder | [3][7] |

| Melting Point | 204-206 °C | [4] |

| Solubility | Soluble in dimethyl sulfoxide and methanol | [3] |

| InChI Key | VOAAEKKFGLPLLU-UHFFFAOYSA-N | [3][4] |

Part 2: Synthesis of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic Acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8] The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[8]

Proposed Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis.

Caption: Proposed synthetic workflow for 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid.

Detailed Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura couplings of aryl bromides.[9][10]

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-trifluoromethylbenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

-

Expert Insight: The use of a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. Potassium phosphate is an effective base for this type of coupling. The choice of a bulky, electron-rich phosphine ligand like SPhos can enhance the efficiency of the catalytic cycle, particularly for challenging substrates.[11]

-

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio).

-

Expert Insight: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst. The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.

-

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Expert Insight: The reaction is typically complete within 2-12 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system.

-

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid.

Part 3: Anticipated Properties and Potential Applications

The unique combination of the trifluoromethyl and methoxyphenyl groups is expected to confer valuable physicochemical and biological properties to the target molecule.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a cornerstone in modern drug design due to its profound effects on a molecule's properties.[12]

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug.[12]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[12]

-

Binding Affinity: As a strong electron-withdrawing group, the -CF₃ group can modulate the electronic environment of the aromatic ring, potentially leading to stronger interactions with biological targets.[13]

The Significance of the Methoxyphenyl Moiety

The methoxy (-OCH₃) group is also a prevalent feature in many natural products and approved drugs.[14]

-

Physicochemical Properties: The methoxy group can influence a molecule's solubility, polarity, and crystal packing.[14]

-

Target Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets.[15]

-

Metabolic Considerations: While the methoxy group can be a site for metabolism (O-demethylation), its presence can also direct metabolism away from other parts of the molecule.[16]

Caption: The interplay of functional groups and potential applications.

Given these properties, 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid could be a valuable candidate for screening in various drug discovery programs, particularly in areas where the properties of both motifs are beneficial, such as in the development of anti-inflammatory or anti-cancer agents. Furthermore, its rigid, biphenyl-like structure could make it a useful building block for advanced materials, such as liquid crystals or organic light-emitting diodes (OLEDs).

Conclusion

While 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid is not a commercially available compound, this technical guide provides a clear and scientifically sound pathway for its synthesis. By leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction, researchers can access this novel molecule and explore its potential in drug discovery and materials science. The insights into the properties of the key functional groups underscore the rationale for its design and suggest promising avenues for future investigation.

References

- Grokipedia. Trifluoromethyl group. [Link]

- Mezo, E. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

- MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

- The Journal of Organic Chemistry. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

- ResearchGate. Examples of drugs bearing trifluoromethyl groups (highlighted in green).... [Link]

- Watson International. 3-Bromo-5-(trifluoromethyl)benzoic acid CAS 328-67-6. [Link]benzoic-acid-cas-328-67-6.html)

- Wiley Online Library. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- PubChem. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. [Link]

- ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

- Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

- PubMed. More than a protective group: 4-methoxyphenyl as a new Janus aglycone. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

- PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]

- PubMed. The role of the methoxy group in approved drugs. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling)

- Royal Society of Chemistry. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. [Link]

- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

- MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

Sources

- 1. 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 3-Bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 [sigmaaldrich.com]

- 3. CAS 5720-07-0: 4-Methoxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 4. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. rsc.org [rsc.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. More than a protective group: 4-methoxyphenyl as a new Janus aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl-Substituted Benzoic Acid Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine atoms into bioactive molecules represents a pivotal strategy in contemporary drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the remarkable strength of the carbon-fluorine bond, can profoundly enhance the therapeutic profile of a drug candidate. These enhancements often manifest as improved metabolic stability, increased lipophilicity, greater binding affinity for biological targets, and enhanced bioavailability. When this powerful atomic substitution is applied to the versatile and privileged benzoic acid scaffold, a class of compounds with broad therapeutic potential emerges: the trifluoromethylbenzoic acid derivatives. This technical guide provides a comprehensive exploration of these derivatives, from their synthesis and mechanisms of action to their structure-activity relationships and representation in clinically approved drugs.

The Trifluoromethyl Group: A Bioisostere with Profound Impact

The trifluoromethyl (-CF3) group is a key player in the medicinal chemist's toolkit. Its strong electron-withdrawing nature, significant hydrophobicity, and resistance to metabolic degradation make it a highly desirable substituent.[1] By replacing a methyl group or a hydrogen atom, the -CF3 group can dramatically alter a molecule's properties, leading to improved pharmacological activity.

Synthetic Strategies for Trifluoromethylbenzoic Acids

The synthesis of trifluoromethylbenzoic acids is a critical first step in the development of novel therapeutics. Several robust methods exist for the preparation of the core ortho-, meta-, and para-substituted trifluoromethylbenzoic acids, as well as the 3,5-bis(trifluoromethyl)benzoic acid.

General Synthetic Approaches

The synthesis of these key intermediates can be broadly categorized into two main strategies:

-

Trifluoromethylation of a Pre-existing Benzoic Acid Derivative: This approach involves the direct introduction of a trifluoromethyl group onto a benzoic acid scaffold.

-

Modification of a Trifluoromethyl-Containing Precursor: This strategy utilizes a starting material that already possesses the trifluoromethyl group, which is then chemically modified to introduce the carboxylic acid functionality.

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of key trifluoromethylbenzoic acid isomers, based on established methodologies.

Protocol 1: Synthesis of 2-(Trifluoromethyl)benzoic Acid [2]

This method involves the fluorination of 2-trichloromethyl benzal chloride followed by hydrolysis and oxidation.

Step 1: Fluorination of 2-Trichloromethyl Benzal Chloride

-

Reactants: 2-Trichloromethyl benzal chloride, anhydrous hydrogen fluoride.

-

Catalyst: A low-toxicity and safe catalyst is employed.

-

Procedure:

-

The fluoridation reaction is carried out without the need for additional solvents; an excess of hydrogen fluoride solution aids in dissolution.

-

After the reaction is complete, excess hydrogen fluoride is removed by nitrogen purging.

-

The resulting fluorinated product solution is neutralized to a pH of 6-7 using a wet chemical method.

-

The mixture is allowed to stand, and the product, 2-trifluoromethyl benzal chloride, is isolated.

-

Step 2: Hydrolysis and Oxidation to 2-(Trifluoromethyl)benzoic Acid

-

Reactant: 2-Trifluoromethyl benzal chloride, nitric acid.

-

Procedure:

-

The 2-trifluoromethyl benzal chloride is reacted with nitric acid. The nitric acid serves as both the hydrolyzing and oxidizing agent, which reduces the generation of toxic gases and byproducts.

-

The reaction temperature for the hydrolysis and oxidation is maintained between 50-150°C.

-

The nitric acid can be recycled multiple times after adjusting its concentration with fuming nitric acid.

-

Upon completion, the reaction mixture is cooled to below 10°C and filtered to obtain the target compound, 2-(trifluoromethyl)benzoic acid.

-

Protocol 2: Synthesis of 3-(Trifluoromethyl)benzoic Acid [3]

This procedure involves the hydrolysis of 3-(trichloromethyl)trifluoromethane.

-

Reactants: 3-(Trichloromethyl)trifluoromethane, water.

-

Catalyst: Zinc-containing catalyst (e.g., zinc acetate).

-

Procedure:

-

A mixture of 3-(trichloromethyl)trifluoromethane and a catalytic amount of a zinc-containing catalyst is prepared.

-

Water is slowly added dropwise to the heated mixture.

-

The hydrolysis reaction proceeds to yield 3-(trifluoromethyl)benzoic acid.

-

Protocol 3: Synthesis of 4-(Trifluoromethyl)benzoic Acid from 4-(Trifluoromethyl)benzaldehyde [4]

This protocol describes the oxidation of 4-(trifluoromethyl)benzaldehyde.

-

Reactants: 4-(Trifluoromethyl)benzaldehyde, water, oxygen.

-

Catalysts: Copper(II) acetate monohydrate (Cu(OAc)2·H2O), Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O).

-

Procedure:

-

In a glass reaction tube, add water, 4-(trifluoromethyl)benzaldehyde, Cu(OAc)2·H2O (0.3 mol%), and Co(OAc)2·4H2O (0.3 mol%).

-

Connect an oxygen balloon to the reaction tube.

-

Place the reaction tube in a preheated oil bath at 70°C and stir for 1 hour under an atmospheric pressure of oxygen.

-

After the reaction is complete, cool the mixture.

-

Separate the crude solid product by centrifugation.

-

Wash the solid with water via sonication, followed by centrifugation and drying to obtain the final product.

-

Protocol 4: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Reaction [5][6]

This method utilizes a Grignard reagent formed from 3,5-bis(trifluoromethyl)bromobenzene.

Step 1: Formation of the Grignard Reagent

-

Reactants: 3,5-Bis(trifluoromethyl)bromobenzene, magnesium granules, tetrahydrofuran (THF).

-

Procedure:

-

In a 3-neck round bottom flask equipped with an addition funnel and N2 inlet, add magnesium granules and THF.

-

Heat the mixture to reflux.

-

Dissolve 3,5-bis(trifluoromethyl)bromobenzene in THF and add a small portion to the refluxing magnesium slurry to initiate the Grignard reaction.

-

After initiation, add the remaining bromide solution over 30 minutes.

-

Continue to heat at a gentle reflux for another 30 minutes. Monitor the reaction by HPLC until the starting bromide is consumed.

-

Step 2: Carboxylation

-

Reactants: The Grignard reagent solution, carbon dioxide (CO2).

-

Procedure:

-

Cool the Grignard solution to ambient temperature and transfer it to a pressure bottle.

-

Cool the contents of the pressure bottle to -45°C under a nitrogen atmosphere and briefly degas in vacuo.

-

Pressurize the vessel with CO2 to 3 psi at -45°C.

-

Stir the slurry vigorously at -45°C for 1 hour.

-

Step 3: Work-up and Isolation

-

Reagents: 2N Hydrochloric acid (HCl), toluene, 5% sodium carbonate (Na2CO3) solution, concentrated HCl.

-

Procedure:

-

Warm the reaction mixture to 0°C in an ice water bath and slowly add 2N HCl to quench the reaction.

-

Separate the layers and back-extract the aqueous layer with toluene.

-

Combine the organic layers and concentrate in vacuo.

-

Add toluene and then extract the product into the aqueous phase by adding 5% Na2CO3 solution.

-

Filter the aqueous layer and then acidify with concentrated HCl to a pH of approximately 1.9 to precipitate the product.

-

Age the mixture for 1 hour, then filter the white solid, wash with mother liquor and deionized water, and dry under vacuum to yield 3,5-bis(trifluoromethyl)benzoic acid.

-

Mechanisms of Action in Disease

Trifluoromethylbenzoic acid derivatives have demonstrated efficacy across a spectrum of diseases, most notably in inflammation and cancer. Their mechanisms of action often involve the modulation of key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are frequently attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), and to modulate pro-inflammatory signaling pathways like NF-κB.

-

Inhibition of Cyclooxygenase (COX): Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins. Trifluoromethylbenzoic acid derivatives, such as Niflumic acid, are known COX inhibitors.[1][7][8]

-

Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. The activation of NF-κB leads to the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[9] Some trifluoromethylbenzoic acid derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory response.[10][11] Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have been demonstrated to inhibit NF-κB activation, leading to a reduction in iNOS expression and nitric oxide production.[10][11]

Caption: Inhibition of the NF-κB inflammatory pathway by trifluoromethylbenzoic acid derivatives.

Anticancer Activity

The anticancer properties of trifluoromethylbenzoic acid derivatives are often linked to their ability to induce apoptosis (programmed cell death) and to inhibit signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

-

Induction of Apoptosis: Apoptosis is a key mechanism for eliminating cancerous cells. Some benzoic acid derivatives have been shown to induce apoptosis in cancer cells, often mediated by the activation of caspases.

-

Inhibition of Kinase Signaling Pathways: The PI3K/Akt signaling pathway is frequently hyperactivated in various cancers, promoting cell growth and survival. Trifluoromethylquinoline derivatives, which are structurally related to trifluoromethylbenzoic acids, have demonstrated potent anticancer activity by inhibiting the PI3K pathway.[12]

Caption: Inhibition of the PI3K/Akt signaling pathway by trifluoromethyl-containing compounds.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For trifluoromethylbenzoic acid derivatives, SAR studies have provided valuable insights into the features that govern their efficacy.

| Structural Feature | Impact on Activity | Rationale | References |

| Position of the -CF3 group | The position of the trifluoromethyl group (ortho, meta, or para) significantly influences activity. The optimal position is target-dependent. | The position affects the electronic properties of the benzoic acid and the overall shape of the molecule, which dictates its binding to the target protein. | [13] |

| Additional Substituents on the Phenyl Ring | The presence, nature, and position of other substituents can enhance or diminish activity. Electron-donating or electron-withdrawing groups can modulate the acidity of the carboxylic acid and the molecule's lipophilicity. | Substituents can provide additional binding interactions with the target, alter the molecule's pharmacokinetic properties, and fine-tune its electronic profile for optimal activity. | [14] |

| Modification of the Carboxylic Acid Group | Conversion of the carboxylic acid to an ester, amide, or other functional group can significantly alter the biological activity and pharmacokinetic profile. | The carboxylic acid is often a key pharmacophoric feature involved in hydrogen bonding. Its modification can change the binding mode and affect properties like cell permeability and metabolic stability. | [15] |

| Incorporation into Larger Scaffolds | Using trifluoromethylbenzoic acid as a building block to construct more complex molecules can lead to highly potent and selective compounds. | The trifluoromethylbenzoic acid moiety can serve as a key anchor or pharmacophore within a larger molecule, providing essential interactions with the biological target. | [12] |

Trifluoromethylbenzoic Acid Derivatives in Clinical Use and Development

The trifluoromethylbenzoic acid scaffold and its close bioisosteres are present in a number of clinically successful drugs, highlighting the therapeutic importance of this chemical class.

| Drug | Structure | Core Moiety | Therapeutic Application | References |

| Niflumic Acid | 3-(Trifluoromethyl)anilino-nicotinic acid | Anti-inflammatory, Analgesic | [1][7][8][16][17] | |

| Triflusal | 2-Acetoxy-4-(trifluoromethyl)benzoic acid | Antiplatelet | [10][11][18] | |

| Celecoxib | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Anti-inflammatory (COX-2 inhibitor) | [19][20][21][22][23] |

Conclusion and Future Perspectives

Trifluoromethylbenzoic acid derivatives have firmly established their place as a valuable and versatile class of compounds in medicinal chemistry. The strategic incorporation of the trifluoromethyl group imparts a range of desirable properties that can lead to enhanced therapeutic efficacy. The synthetic methodologies for accessing these core scaffolds are well-established, providing a solid foundation for the development of novel derivatives. A deeper understanding of their mechanisms of action continues to fuel the rational design of new agents targeting a wide array of diseases, from inflammatory disorders to cancer. Future research in this area will likely focus on the development of highly selective inhibitors of novel biological targets, the exploration of new therapeutic applications, and the refinement of synthetic strategies to allow for even greater molecular diversity. The trifluoromethylbenzoic acid scaffold, with its proven track record and ongoing potential, is set to remain a cornerstone of drug discovery and development for the foreseeable future.

References

-

Niflumic acid - the NIST WebBook. (n.d.). Retrieved February 21, 2026, from [Link]

-

niflumic acid - ClinPGx. (n.d.). Retrieved February 21, 2026, from [Link]

- Bayón, Y., et al. (1998). 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation. British Journal of Pharmacology, 124(4), 747-754.

- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents. (n.d.).

-

Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

-

Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents. (n.d.).

-

Niflumic acid - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

- de la Cruz, J. P., et al. (1999). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 55(4), 753-759.

- Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934.

-

Celecoxib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved February 21, 2026, from [Link]

- US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. (n.d.).

- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents. (n.d.).

- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoropropan-2-one. (2014). Organic Syntheses, 91, 206.

- Matsuoka, H., et al. (2024). Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. Biological & Pharmaceutical Bulletin, 47(5), 654-659.

- GB2199035A - Method of preparing 4-trifluoromethyl nitrobenzoic acid and novel isomer - Google Patents. (n.d.).

- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents. (n.d.).

-

Celecoxib - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

- Mphahlele, M. J., et al. (2023). Synthesis, structure, in vitro and in silico enzyme (COX-1/2 and VEGFR-2) inhibition studies of the 2-arylsulfonamidoacetophenones. Journal of Fluorine Chemistry, 269, 110163.

- Stang, P. J., & Dueber, T. E. (1974). Vinyl triflates in synthesis. A convenient, one-step preparation of 3-methyl-2-buten-2-yl triflate from 3-methyl-2-butanone. Organic Syntheses, 54, 79.

-

Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

-

4-TRIFLUOROMETHYL BENZOIC ACID - Inxight Drugs. (n.d.). Retrieved February 21, 2026, from [Link]

-

CAS 454-92-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Retrieved February 21, 2026, from [Link]

- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6696.

-

Triflusal | C10H7F3O4 | CID 9458 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

- Tan, M. L., et al. (2019).

-

CAS No : 454-92-2 | Product Name : 3-(Trifluoromethyl)benzoic Acid | Pharmaffiliates. (n.d.). Retrieved February 21, 2026, from [Link]

- El-Damasy, D. A., et al. (2015). EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. European Journal of Medicinal Chemistry, 96, 464-474.

- Wujec, M., et al. (2022).

-

The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. (2026, January 21). Retrieved February 21, 2026, from [Link]

-

Celecoxib: MedlinePlus Drug Information. (2021, March 15). Retrieved February 21, 2026, from [Link]

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Kim, B. H., et al. (2021). Anti-Inflammatory Effect of Streptochlorin via TRIF-Dependent Signaling Pathways in Cellular and Mouse Models. International Journal of Molecular Sciences, 22(23), 12818.

- Fasanmade, A. A., & Elekwa, I. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Advances in Chemistry, 10(3), 2345-2352.

-

Celecoxib | Side Effects, Dosage, Uses, and More. (n.d.). Retrieved February 21, 2026, from [Link]

- Kumar, A., et al. (2015). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Letters in Drug Design & Discovery, 12(4), 304-309.

- Zhang, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry Letters, 52, 128389.

- Scherrer, R. A., & Winder, C. V. (1965). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Annals of the New York Academy of Sciences, 128(1), 221-230.

- Goldberg, F. W., et al. (2018). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry, 61(17), 7844-7863.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 3. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 4. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 7. Niflumic acid [webbook.nist.gov]

- 8. Niflumic acid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. iomcworld.com [iomcworld.com]

- 15. ossila.com [ossila.com]

- 16. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 20. Celecoxib - Wikipedia [en.wikipedia.org]

- 21. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Celecoxib: MedlinePlus Drug Information [medlineplus.gov]

- 23. Celecoxib | Side Effects, Dosage, Uses, and More [healthline.com]

The Methoxyphenyl Moiety in Medicinal Chemistry: A Technical Guide to Biological Targets

Executive Summary

The methoxyphenyl group (anisole derivative) acts as a "privileged structure" in medicinal chemistry. It is not merely a lipophilic spacer but a functional pharmacophore that modulates electronic density, enforces specific molecular conformations through steric hindrance (atropisomerism), and serves as a hydrogen bond acceptor. This guide analyzes the biological targets where the methoxyphenyl moiety is critical for high-affinity binding, specifically focusing on Microtubule Destabilizers , Tyrosine Kinases , and TRP Ion Channels .

Part 1: The Physicochemical Basis of Targeting

To understand why methoxyphenyl-containing compounds bind specific targets, one must analyze the moiety's contribution to the ligand-protein interface.

Electronic and Steric Modulation

-

The Hammett Effect: The methoxy group (-OCH₃) is a strong electron-donating group (EDG) by resonance (

). This increases the electron density of the phenyl ring, enhancing cation- -

Conformational Locking: In biaryl systems (e.g., Combretastatins), ortho-methoxy groups create steric clash, forcing the two aromatic rings out of planarity. This "twisted" conformation is often required to fit into hydrophobic clefts of enzymes or receptors.

-

Metabolic Shielding: Placing a methoxy group at the para position of a phenyl ring blocks metabolic hydroxylation by Cytochrome P450 enzymes, redirecting metabolism to O-demethylation, which is often slower than direct ring oxidation.

Pharmacophore Logic Diagram

The following diagram illustrates how the physicochemical properties of the methoxyphenyl group translate into biological activity.

Figure 1: Mechanistic translation of methoxyphenyl physicochemical properties into target engagement.

Part 2: Primary Biological Targets

Cytoskeletal Targets: Tubulin (The Trimethoxyphenyl Motif)

The most validated target for methoxyphenyl compounds is

-

Mechanism: The TMP moiety mimics the A-ring of colchicine. It wedges into a hydrophobic pocket at the interface of

- and -

Key Compound: Combretastatin A-4 (CA-4) .[2]

-

Structure: A cis-stilbene linking a TMP ring and a phenolic ring.

-

Role of Methoxy: The TMP ring anchors the molecule. Removal of even one methoxy group from this ring reduces affinity by orders of magnitude.

-

-

Clinical Relevance: Vascular Disrupting Agents (VDAs) like Fosbretabulin (CA-4 phosphate prodrug) rely on this mechanism to collapse tumor vasculature.

Kinase Inhibitors: EGFR and VEGFR

In Tyrosine Kinase Inhibitors (TKIs), particularly the quinazoline class (e.g., Gefitinib , Erlotinib ), methoxy groups play a dual role:

-

Solubility: Located on the solvent-exposed region of the quinazoline core (C6/C7 positions), they modulate lipophilicity (logP) and solubility.

-

Electronic Tuning: They increase the basicity of the quinazoline N1 nitrogen, enhancing its H-bond acceptor capability with the hinge region amino acid (Met793 in EGFR).

| Compound | Target | Methoxy Function | Binding Mode |

| Gefitinib | EGFR | Solubilization & H-bonding | ATP Competitive (Type I) |

| Vandetanib | VEGFR2/EGFR | Electronic donation | ATP Competitive (Type I) |

| Cabozantinib | c-Met/VEGFR2 | Methoxyphenyl-dicarboxamide | Type II (Deep pocket) |

Ion Channels: TRPM8 (The Cold Sensor)

The Transient Receptor Potential Melastatin 8 (TRPM8) channel acts as the body's cold sensor.

-

Pharmacophore: Many TRPM8 antagonists feature a methoxyphenyl group (often para-methoxy or meta-methoxy) linked to a core scaffold (e.g.,

-lactams or tryptamines). -

Mechanism: The methoxy group acts as a "non-lipophilic scout." While the binding pocket is hydrophobic, the methoxy group provides a specific dipole interaction that purely lipophilic alkyl groups (like methyl or ethyl) cannot achieve.

-

Example: AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide) utilizes an alkoxy-benzyl moiety to block channel gating.

Part 3: Experimental Validation Workflows

To confirm a methoxyphenyl compound targets these systems, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

-

Objective: Quantify the inhibition of microtubule assembly by TMP-containing compounds.

-

Principle: DAPI or a reporter fluorophore enhances fluorescence only when bound to polymerized microtubules. Inhibition results in low fluorescence.

Step-by-Step Methodology:

-

Preparation: Thaw >99% pure porcine brain tubulin (10 mg/mL) on ice. Clarify by centrifugation at 100,000 x g for 10 min at 4°C.

-

Master Mix: Dilute tubulin to 2.0 mg/mL in PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 10 µM fluorescent reporter (e.g., DAPI) and 1.0 mM GTP.

-

Compound Addition: Add 5 µL of test compound (dissolved in DMSO) to a 96-well black half-area plate. Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).

-

Initiation: Add 50 µL of the Tubulin Master Mix to the wells.

-

Kinetics: Immediately place in a pre-warmed plate reader (37°C). Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Analysis: Calculate

of the polymerization curve. Determine IC₅₀ based on the reduction of

Protocol B: Kinase Selectivity Profiling (FRET Assay)

-

Objective: Determine if the methoxy group confers selectivity for EGFR/VEGFR over other kinases.

-

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Methodology:

-

Reaction Mix: Combine kinase (e.g., EGFR recombinant domain, 5 nM), peptide substrate (biotinylated poly-GT, 200 nM), and ATP (at

concentration) in kinase buffer. -

Inhibitor: Add methoxyphenyl compound (10-point dose response). Incubate 60 min at RT.

-

Detection: Add detection reagents: Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).

-

Read: Measure TR-FRET signal (Ratio 665 nm / 620 nm).

-

Validation: A decrease in FRET signal indicates inhibition of phosphorylation.

Diagram: Experimental Logic Flow

Figure 2: Decision tree for validating biological targets of methoxyphenyl derivatives.

References

-

Pettit, G. R., et al. (1995).[2] Antineoplastic agents.[2][3][4][5][6] 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Natural Products. Link

-

Chiodi, D., & Ishihara, Y. (2024).[7] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link

-

Lu, Y., et al. (2012). Recent developments in the design, synthesis, and biological evaluation of combretastatin A-4 derivatives. Current Medicinal Chemistry. Link

-

Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry. Link

-

Knowles, S. R., et al. (2013). Discovery of a selective TRPM8 antagonist with clinical efficacy in cold-related pain.[8] Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem Technical Guides. (2025). Comparative Analysis of Tubulin Binding Affinity: cis-Chalcone vs. Combretastatin A4. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Recovery of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic Acid for Pharmaceutical Research

Abstract

3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid is a valuable building block in medicinal chemistry and drug discovery, where its unique electronic and lipophilic properties are leveraged in the synthesis of novel therapeutic agents.[1] The efficacy, safety, and reproducibility of subsequent synthetic transformations depend critically on the purity of this starting material. This application note provides a comprehensive guide for researchers and drug development professionals on robust, scalable, and validated techniques for the purification of this compound. We detail protocols for acid-base extraction, recrystallization, and column chromatography, explaining the scientific rationale behind each step. Furthermore, a logical workflow is presented to guide the selection of the most appropriate technique based on impurity profile and material scale.

Compound Characterization and Strategic Considerations

Understanding the physicochemical properties of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid is fundamental to designing an effective purification strategy. The molecule's structure incorporates three key features: a carboxylic acid group, an electron-withdrawing trifluoromethyl (CF3) group, and an electron-donating methoxyphenyl moiety.

-

Acidity: The carboxylic acid is the primary functional handle for purification. Its acidity is enhanced by the potent electron-withdrawing effect of the CF3 group, facilitating deprotonation by weak bases.

-

Solubility: The aromatic rings and the lipophilic CF3 group confer low solubility in aqueous media but good solubility in common organic solvents like ethyl acetate, acetone, and dichloromethane. The corresponding carboxylate salt, however, is highly soluble in water.

-

Crystallinity: Like many benzoic acid derivatives, the target compound is a crystalline solid. The planarity of the aromatic systems and the potential for strong intermolecular hydrogen bonding between carboxylic acid groups, often forming head-to-tail dimers, promotes the formation of a stable crystal lattice.[2][3][4]

Table 1: Physicochemical Properties of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid

| Property | Value | Rationale / Source |

| Molecular Formula | C₁₅H₁₁F₃O₃ | Calculated from structure. |

| Molecular Weight | 296.24 g/mol | Calculated from structure. |

| Appearance | White to off-white solid (predicted) | Typical for purified benzoic acids. |

| Aqueous Solubility | Poor | Inferred from lipophilic structure. |

| Organic Solubility | Soluble in Ethyl Acetate, THF, CH₂Cl₂, Acetone | Common for aromatic carboxylic acids.[5][6] |

| pKa | ~3.5 - 4.0 (Predicted) | Lower than benzoic acid (~4.2) due to the electron-withdrawing CF3 group. |

A typical synthesis may result in impurities such as unreacted starting materials, non-acidic by-products, or structurally similar acidic compounds. The choice of purification method should be tailored to remove these specific contaminants.

Purification Strategy Workflow

The optimal purification strategy depends on the scale of the operation and the nature of the impurities. The following workflow provides a decision-making framework for selecting the most appropriate protocol or combination of protocols.

Caption: Decision workflow for selecting the optimal purification technique.

Primary Purification Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This is the most effective method for removing neutral and basic impurities on a large scale. The protocol leverages the acidic nature of the target compound to selectively transfer it between immiscible aqueous and organic phases.

Principle of Operation: The carboxylic acid is deprotonated with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃) to form its water-soluble sodium salt.[7] Neutral organic impurities remain in the organic phase and are discarded. The aqueous phase is then re-acidified, causing the purified carboxylic acid to precipitate, after which it is collected by filtration.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL in a separatory funnel.

-

Basic Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

-

Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

-

Repeat Extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction. Combine the aqueous layers. This ensures complete recovery of the product.

-

Organic Layer Wash (Optional): The remaining organic layer, containing neutral impurities, can be discarded. For rigorous purification, the combined aqueous layers can be washed once with a small volume of the organic solvent to remove any residual neutral impurities.

-

Precipitation: Cool the combined aqueous layers in an ice-water bath. While stirring vigorously, slowly add 2N hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of the purified product will form.[7]

-

Isolation: Continue to stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for polishing the purity of the product obtained from extraction or for purifying material that is already of moderate-to-high purity. It is particularly effective at removing impurities that are structurally similar to the target compound.

Principle of Operation: This technique relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature. Upon slow cooling, the target compound preferentially crystallizes, leaving impurities behind in the solution (mother liquor).

Step-by-Step Methodology:

-

Solvent Selection: The choice of solvent is critical. Screen various solvents to find one that provides high solubility at reflux and low solubility at 0-5 °C. Common choices for benzoic acids include ethyl acetate, toluene, or a co-solvent system like ethyl acetate/hexanes or ethanol/water.[5][8]

-

Dissolution: Place the crude or semi-pure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to reflux with stirring until all the solid dissolves. Add solvent dropwise if needed to achieve complete dissolution, avoiding a large excess.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent to rinse away any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

High-Purity Chromatographic Purification

Protocol 3: Preparative Flash Column Chromatography

For small-scale purification (<1 g) or for separating impurities with very similar properties, flash chromatography is the method of choice.

Principle of Operation: The sample is adsorbed onto a solid stationary phase (e.g., silica gel) and a liquid mobile phase is passed through it. Separation occurs based on the differential partitioning of the components between the two phases. For this compound, a normal-phase system is appropriate.

Step-by-Step Methodology:

-

Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase solvent.

-

Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The target compound should have an Rf value of ~0.2-0.3 for optimal separation.

-

Expert Tip: To prevent peak tailing, which is common for acidic compounds on silica, add a small amount of acetic acid (0.5-1%) to the mobile phase.[9] This keeps the carboxylic acid protonated and minimizes strong ionic interactions with the silica surface.

-

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Apply the mobile phase to the top of the column and use positive pressure (air or nitrogen) to maintain a steady flow rate.

-

Fraction Collection: Collect the eluent in a series of fractions. Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Purity Assessment and Validation

The purity of the final product must be rigorously confirmed. A combination of analytical techniques should be employed.

Table 2: Analytical Methods for Final Product Validation

| Technique | Parameter | Specification for High Purity (>99%) |

| Reversed-Phase HPLC | Peak Area % | ≥99.0% at a suitable wavelength (e.g., 254 nm). |

| ¹H NMR | Spectral Integrity | Spectrum consistent with the proposed structure; absence of impurity signals. |

| Melting Point | Range | Sharp, narrow range (e.g., within 1-2 °C). |

| Mass Spectrometry | Molecular Ion | Observed m/z matches the calculated molecular weight. |

Conclusion

The purification of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid can be reliably achieved through a systematic application of standard organic chemistry techniques. For bulk quantities containing neutral or basic impurities, a strategy combining acid-base extraction followed by recrystallization is highly effective and scalable. For smaller quantities or challenging separations, preparative flash chromatography provides an excellent high-resolution alternative. All final products must be rigorously analyzed to confirm that the required purity specifications for their intended application in research and development have been met.

References

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2019). IUCrData. [Link]

-

Diehl, C. L., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A. [Link]

-

Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography. [Link]

-

Diehl, C. L., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

-

Gou, Y., et al. (2010). 2,6-Bis(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Black, R. A., & Chester, T. L. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A. [Link]

-

Merck Millipore. Separation of substituted benzoic acids by ion-pair chromatography. TLC Application Note 152. [Link]

- Cote, A. S., et al. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. U.S.

-

Organic Syntheses Procedure. (2020). Organic Syntheses, 97, 234-251. [Link]

- Lamberti, M. (1966). Purification of benzoic acid. U.S.

- Peake, S. L., & Stern, M. K. (1995). Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. U.S.

-

3,4,5-Trifluorobenzoic acid. PubChem. [Link]

- Purifying process of 3,4,5-trimethoxyl benzoic acid. (2007).

-

Chen, C., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]

-

de Oliveira, C. S., et al. (2024). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. IUCrData. [Link]

-

3-methoxy-5-(trifluoromethyl)benzoic acid. PubChemLite. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 9. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Throughput Screening and Mechanistic Validation of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid

Abstract & Introduction

3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid (referred to herein as Compound X ) represents a classic biaryl carboxylic acid scaffold, structurally analogous to potent Dihydroorotate Dehydrogenase (DHODH) inhibitors such as Brequinar and active metabolites of Leflunomide. These structural motifs—specifically the electron-withdrawing trifluoromethyl group and the lipophilic biaryl ether—are critical pharmacophores that occupy the ubiquinone-binding tunnel of the DHODH enzyme.

DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Inhibition of DHODH leads to nucleotide pool depletion, resulting in cell cycle arrest in rapidly proliferating cells (e.g., activated T-cells, cancer cells) and antiviral effects.

This Application Note details a rigorous screening cascade to validate Compound X. Unlike generic toxicity screens, this guide focuses on Target Engagement (Enzymatic Assay) and Mechanism of Action (Uridine Rescue Assay), ensuring that observed activity is due to specific DHODH inhibition rather than off-target cytotoxicity.

Screening Strategy & Workflow

To scientifically validate Compound X, we employ a "Filter and Confirm" strategy.

-

Primary Screen: Biochemical assay to quantify direct enzymatic inhibition.

-

Secondary Screen: Cell-based proliferation assay to determine membrane permeability and potency.

-

Validation: Uridine rescue experiment to confirm the mechanism (pyrimidine starvation).

Visualization: The Screening Cascade

Figure 1: The "Filter and Confirm" screening workflow designed to distinguish specific inhibitors from general toxins.

Protocol 1: Biochemical hDHODH Enzymatic Assay

Objective: Determine the IC50 of Compound X against recombinant human DHODH. Principle: The assay uses the DCIP (2,6-Dichlorophenolindophenol) reduction method. DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, reducing the cofactor Ubiquinone (CoQ10) to Ubiquinol. To measure this, DCIP is used as a terminal electron acceptor. The reduction of blue DCIP to colorless DCIPH2 is monitored by a decrease in absorbance at 600 nm.

Visualization: Assay Mechanism

Figure 2: The DCIP-coupled redox reaction. Compound X blocks the Ubiquinone binding site, preventing electron transfer to DCIP.

Materials Required[1][2][3][4][5]

-

Enzyme: Recombinant Human DHODH (residues 30-395), purified.

-

Substrate: L-Dihydroorotic acid (Sigma D7128).

-

Cofactor: Decylubiquinone (Sigma D7911) or CoQ10.

-

Chromophore: DCIP (Sigma D1878).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Plate: 96-well clear flat-bottom microplate.

Step-by-Step Procedure

-

Compound Preparation:

-

Dissolve Compound X in 100% DMSO to 10 mM stock.

-

Prepare 10-point serial dilutions (1:3) in DMSO.

-

Transfer 1 µL of compound to the assay plate. (Final DMSO concentration < 1%).

-

-

Master Mix Preparation:

-

Prepare Assay Buffer containing:

-

60 µM DCIP

-

20 µM Decylubiquinone

-

20 nM hDHODH enzyme

-

-

Note: Keep enzyme on ice until use.

-

-

Reaction Initiation:

-

Add 89 µL of Master Mix to the wells containing compound. Incubate for 10 minutes at room temperature (allows inhibitor binding).

-

Add 10 µL of 2 mM L-Dihydroorotate (Start Solution) to initiate the reaction.

-

-

Measurement:

-

Immediately place in a plate reader.

-

Measure Absorbance at 600 nm in kinetic mode (every 30 seconds for 20 minutes).

-

-

Data Analysis:

-

Calculate the slope (Vmax) of the linear portion of the curve (0–10 min).

-

Normalize slope to DMSO control (100% activity) and No-Substrate control (0% activity).

-

Protocol 2: Cell-Based Uridine Rescue Assay

Objective: Confirm that cytotoxicity is caused by DHODH inhibition. Rationale: DHODH inhibition starves cells of pyrimidines (Uridine). If Compound X is a true DHODH inhibitor, adding exogenous Uridine will bypass the blockade and restore cell viability. If Compound X is a general toxin, Uridine will have no effect.

Materials

-

Cell Line: Jurkat E6-1 (T-cell leukemia) or A375 (Melanoma). Note: Jurkat cells are highly sensitive to pyrimidine depletion.

-

Media: RPMI-1640 + 10% FBS.

-

Supplement: Uridine (Sigma U3003), 100 mM sterile stock.

-

Readout: CellTiter-Glo (Promega) or Resazurin (Alamar Blue).

Experimental Setup (96-well Format)

Set up two identical plates:

-

Plate A (Test): Compound X dose-response.

-

Plate B (Rescue): Compound X dose-response + 100 µM Uridine .

Procedure

-

Seeding: Seed Jurkat cells at 20,000 cells/well in 90 µL media. Incubate overnight.

-

Treatment:

-

Add 10 µL of 10x Compound X dilutions to both plates.

-

Crucial Step: Immediately add Uridine (final 100 µM) to Plate B only . Add PBS vehicle to Plate A.

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add CellTiter-Glo reagent, shake for 10 mins, measure Luminescence.

Data Interpretation Table

| Scenario | Plate A (No Uridine) | Plate B (+ Uridine) | Conclusion |

| 1 | High Cytotoxicity | High Cytotoxicity | Off-Target / General Toxin |

| 2 | High Cytotoxicity | Full Viability (Rescue) | Validated DHODH Inhibitor |

| 3 | No Effect | No Effect | Inactive Compound |

Data Reporting & Analysis Standards

Calculating Z-Factor (Assay Robustness)

For the biochemical assay to be valid for high-throughput screening (HTS), the Z-factor must be > 0.5.

- : Standard deviation of positive (DMSO) and negative (No Substrate) controls.

- : Mean signal of positive and negative controls.

IC50 Determination

Fit the normalized response data to a 4-parameter logistic equation (Hill Slope):

-

Use software like GraphPad Prism or IDBS XLfit.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background in Blank | Spontaneous DCIP reduction | Prepare DCIP fresh; protect from light. Ensure pH is stable (8.0). |

| Low Signal Window | Inactive Enzyme | Store DHODH at -80°C. Do not vortex. Add Triton X-100 (0.1%) to prevent aggregation in the tunnel. |